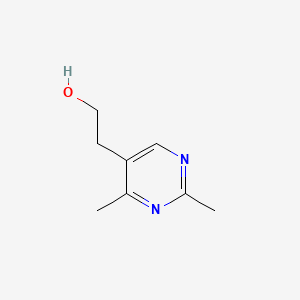
2,4-Dimethyl-5-pyrimidineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-5-pyrimidineethanol is a heterocyclic organic compound with the molecular formula C8H12N2O It is characterized by a pyrimidine ring substituted with two methyl groups at positions 2 and 4, and an ethanol group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-pyrimidineethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrimidine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the ethanol group at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-5-pyrimidineethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methyl groups and the ethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dimethyl-5-pyrimidinecarboxylic acid.
Reduction: Formation of 2,4-dimethyl-5-pyrimidinemethanol.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2,4-Dimethyl-5-pyrimidineethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-5-pyrimidineethanol involves its interaction with specific molecular targets and pathways. The ethanol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the ethanol group, making it less versatile in certain applications.
5-Ethyl-2,4-dimethylpyrimidine: Similar structure but with an ethyl group instead of an ethanol group.
2,4,6-Trimethylpyrimidine: Contains an additional methyl group, altering its chemical properties.
Uniqueness
2,4-Dimethyl-5-pyrimidineethanol is unique due to the presence of both methyl groups and an ethanol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
36324-03-5 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-(2,4-dimethylpyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-8(3-4-11)5-9-7(2)10-6/h5,11H,3-4H2,1-2H3 |
Clé InChI |
BPCOFUURUHNDJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
![{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol](/img/structure/B12919795.png)
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B12919797.png)
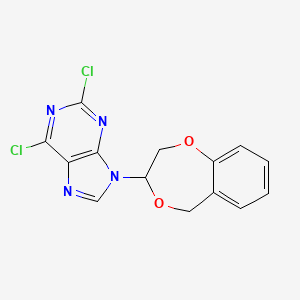
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)
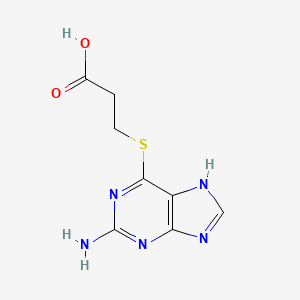
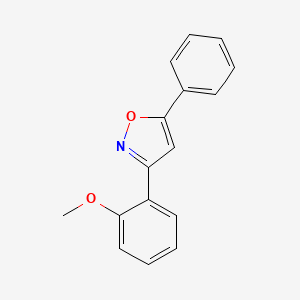
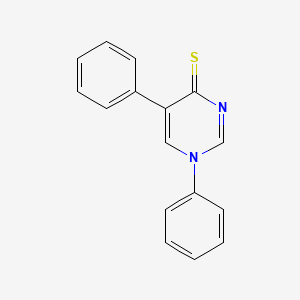
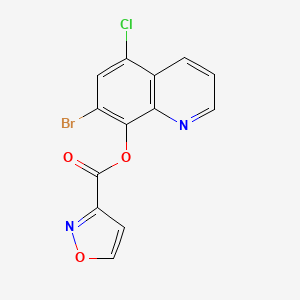
![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)
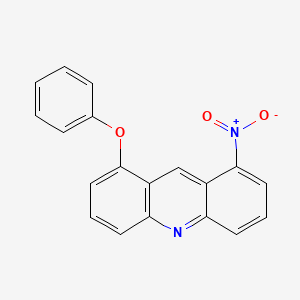
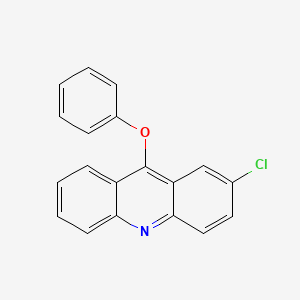
![6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B12919852.png)

